molecular formula C13H9ClF3NO2 B068617 Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate CAS No. 193827-69-9

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B068617
CAS No.: 193827-69-9
M. Wt: 303.66 g/mol
InChI Key: NYDXGDQZPDDDMR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate: is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate in the presence of a base. The reaction conditions often include heating under reflux with solvents like ethanol or tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is used as a building block in the synthesis of more complex quinoline derivatives.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its fluorinated structure enhances its binding affinity to biological targets, making it a valuable tool in drug discovery .

Medicine: The compound exhibits promising antibacterial, antiviral, and anticancer activities. It is being investigated for its potential use in developing new therapeutic agents for treating infectious diseases and cancer .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDXGDQZPDDDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401916
Record name Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193827-69-9
Record name Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following the procedure described in Step 2 for the synthesis of 3a using 2h instead of 2a. 1H NMR (CDCl3) δ (ppm): 1.46 (3H, t, J=7.14 Hz), 4.51 (2H, q, J=7.14 Hz), 8.00 (1H, dd, J=8.79, 1.92 Hz), 8.26 (1H, d, J=8.79 Hz), 8.78 (1H, dd, J=1.92, 0.83 Hz), 9.34 (1H, s). m/z 304.6 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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